molecular formula C10H9F3O2 B13631061 3-(2,3,4-Trifluorophenyl)butanoic acid

3-(2,3,4-Trifluorophenyl)butanoic acid

Cat. No.: B13631061
M. Wt: 218.17 g/mol
InChI Key: RYFOFKZFLVPJQW-UHFFFAOYSA-N
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Description

3-(2,3,4-Trifluorophenyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone substituted with a 2,3,4-trifluorophenyl group at the third carbon. These compounds are critical in pharmaceutical chemistry, particularly as intermediates or impurities in drug synthesis (e.g., Sitagliptin) . The fluorine substituents on the aromatic ring enhance electron-withdrawing effects, influencing acidity, metabolic stability, and receptor-binding interactions.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3-(2,3,4-trifluorophenyl)butanoic acid

InChI

InChI=1S/C10H9F3O2/c1-5(4-8(14)15)6-2-3-7(11)10(13)9(6)12/h2-3,5H,4H2,1H3,(H,14,15)

InChI Key

RYFOFKZFLVPJQW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 3-(2,3,4-trifluorophenyl)butanoic acid typically involves the construction of the butanoic acid backbone attached to a trifluorophenyl group. The key challenge lies in the selective introduction of fluorine atoms on the phenyl ring and the formation of the chiral center on the butanoic acid side chain.

Method Based on Arylacetonitrile and α-Bromoester Coupling (Analogous Procedure)

Although direct literature on 3-(2,3,4-trifluorophenyl)butanoic acid is limited, a closely related method for 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid provides a useful synthetic blueprint. This method involves:

  • Reacting 2,4,5-trifluorophenylacetonitrile with α-bromoethyl acetate and zinc in tetrahydrofuran (THF) to form ethyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate.
  • Hydrolyzing the ester under basic conditions followed by acidification to yield the corresponding 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid.

This approach benefits from inexpensive, readily available starting materials, avoids large amounts of acidic waste, and provides stable product quality with relatively high yields, suggesting industrial scalability.

Multi-Step Synthesis Involving Protected Amino Acid Intermediates

For amino acid derivatives related to 3-(2,3,4-trifluorophenyl)butanoic acid, synthetic strategies often include:

  • Protection of amino groups using common protecting groups such as t-butyloxycarbonyl (Boc).
  • Formation of intermediates via hydrogenation, saponification, and amide-to-nitrile conversions.
  • Final deprotection steps to yield the free amino acid.

These methods are adaptable to the preparation of 3-(2,3,4-trifluorophenyl)butanoic acid derivatives by adjusting substituents and reaction conditions.

Comparative Table of Preparation Methods

Method Description Starting Materials Key Reagents/Conditions Advantages Limitations Reference
Arylacetonitrile and α-bromoester coupling in THF 2,4,5-Trifluorophenylacetonitrile, α-bromoethyl acetate, zinc THF solvent, NaOH hydrolysis, acidification Low cost, high yield, industrially scalable Specific to 2,4,5-substitution, not 2,3,4
Activation of 2,3,4-trifluorophenylacetic acid with CDI 2,3,4-Trifluorophenylacetic acid, CDI THF solvent, controlled temperature Effective acid activation Multi-step, requires careful control
Multi-step synthesis with Boc-protected intermediates Boc-protected amino acids, various amines Hydrogenation, saponification, deprotection Stereoselective, adaptable to derivatives Complex, longer synthesis

Summary Table of Key Physicochemical Properties of 3-(2,3,4-Trifluorophenyl)butanoic Acid

Property Value Notes
Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Density Not Available
Melting Point Not Available
Boiling Point Not Available
CAS Number 1513414-78-2

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(2,3,4-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of DPP-4 inhibitors, it plays a crucial role in modulating the activity of the DPP-4 enzyme, which is involved in glucose metabolism. The trifluorophenyl group enhances the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of 3-(2,3,4-trifluorophenyl)butanoic acid analogs from the evidence:

Compound Name Molecular Formula Substituents Molecular Weight Key Applications Evidence ID
3-(((Benzyloxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid C₁₈H₁₆F₃NO₄ 2,4,5-Trifluorophenyl; benzyloxycarbonylamino 367.32 Sitagliptin impurity control
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride C₁₀H₁₁ClF₃NO₂ 2,4,5-Trifluorophenyl; amino (HCl salt) 269.65 Pharmaceutical intermediate (Sitagliptin)
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid C₁₅H₁₈F₃NO₄ 2,4,5-Trifluorophenyl; Boc-protected amino 333.3 Synthetic intermediate in peptidomimetics
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride C₁₁H₁₁ClF₃NO₂ 3-Trifluoromethylphenyl; amino (HCl salt) 283.66 Research in enzyme inhibition
4-Oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid C₁₁H₁₀F₃NO₃ 3-Trifluoromethylphenyl; succinamic acid 279.20 Potential protease inhibitor

Impact of Fluorine Substitution Patterns

  • Positional Effects :
    • 2,3,4-Trifluorophenyl vs. 2,4,5-Trifluorophenyl : The position of fluorine atoms alters steric and electronic properties. For instance, 2,4,5-trifluorophenyl derivatives (e.g., Sitagliptin intermediates) exhibit optimized dipeptidyl peptidase-4 (DPP-4) inhibition due to enhanced aromatic stacking interactions . In contrast, 3-(trifluoromethyl)phenyl analogs prioritize hydrophobic interactions in enzyme-binding pockets .
    • Trifluoromethyl vs. Trifluorophenyl : The trifluoromethyl group (-CF₃) provides stronger electron-withdrawing effects than fluorine atoms alone, increasing acidity (pKa ~1.5–2.5) and metabolic resistance .

Physicochemical Properties

  • Acidity: Fluorine substitution lowers the pKa of the carboxylic acid group (e.g., ~3.5–4.5 for trifluorophenylbutanoic acids vs. ~4.8 for non-fluorinated analogs) .
  • Solubility : Hydrochloride salts () exhibit higher aqueous solubility (>50 mg/mL) compared to free acids (<10 mg/mL), critical for formulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,3,4-Trifluorophenyl)butanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis often involves fluorinated aryl precursors and catalytic coupling. For example, zinc-mediated alkylation in anhydrous THF under nitrogen can introduce fluorophenyl groups (see ). Chiral reduction using Ru-(S)-BINAP catalysts (e.g., for analogous compounds) achieves enantiomeric control, with yields dependent on catalyst loading (1–5 mol%) and reaction time (6–24 hrs) . Purification via recrystallization or preparative HPLC is critical for removing regioisomeric byproducts.

Q. Which spectroscopic techniques are most effective for characterizing structural and purity attributes of this compound?

  • Methodological Answer :

  • 19F NMR : Resolves fluorine substitution patterns (δ -110 to -160 ppm for trifluorophenyl groups).
  • 1H NMR : Confirms butanoic acid chain integration (e.g., triplet for CH2 at δ 2.3–2.8 ppm).
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water + 0.1% formic acid) .
  • IR Spectroscopy : Validates carboxylic acid moiety (broad O-H stretch ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹).

Q. How does the 2,3,4-trifluorophenyl substitution influence physicochemical properties compared to mono- or di-fluorinated analogs?

  • Methodological Answer : Increased fluorine density enhances lipophilicity (logP +0.5–1.0 vs. difluorophenyl analogs) and metabolic stability. Computational studies (e.g., molecular dynamics) predict stronger π-π stacking with aromatic protein residues, validated via comparative solubility assays in PBS vs. DMSO . Acid dissociation constants (pKa ~3.5–4.0) are measured via potentiometric titration .

Advanced Research Questions

Q. What strategies ensure high enantiomeric purity in the synthesis of chiral derivatives of 3-(2,3,4-Trifluorophenyl)butanoic acid?

  • Methodological Answer :

  • Asymmetric Catalysis : Ru-(S)-BINAP-mediated hydrogenation of ketone intermediates achieves >99% ee (optimized at 50°C, 50 psi H2) .
  • Chiral Auxiliaries : Boc-protected intermediates (e.g., ) enable diastereomeric resolution via column chromatography.
  • Enzymatic Resolution : Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica Lipase B) selectively processes one enantiomer .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated butanoic acid derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Fluorine Positional Isomerism : Compare 2,3,4- vs. 3,4,5-trifluorophenyl analogs ( ) in standardized assays (e.g., IC50 in kinase inhibition).
  • Purity Variance : Validate batches via orthogonal methods (HPLC-MS, elemental analysis) .
  • Assay Conditions : Control pH (carboxylic acid ionization affects bioavailability) and solvent effects (DMSO vs. aqueous buffers) .

Q. What computational approaches predict reactivity and binding interactions of 3-(2,3,4-Trifluorophenyl)butanoic acid?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Models electrophilic aromatic substitution trends (fluorine directs meta/para additions).
  • Molecular Dynamics (MD) : Simulates protein-ligand interactions (e.g., with PPARγ or GPR40 targets) using AMBER or CHARMM force fields .
  • QSAR Modeling : Correlates fluorine substitution patterns with logD and permeability (Caco-2 assay data) .

Q. How to develop validated analytical methods for impurity profiling in API intermediates containing this compound?

  • Methodological Answer :

  • Forced Degradation : Expose to heat (40–80°C), light (ICH Q1B), and oxidative stress (H2O2) to identify degradation products .
  • HPLC-MS/MS : Use a gradient elution (5–95% acetonitrile over 20 min) with a phenyl-hexyl column for separation.
  • Spiking Studies : Confirm impurity identities (e.g., de-Boc acid in ) using reference standards .

Q. What methodologies assess the metabolic stability of 3-(2,3,4-Trifluorophenyl)butanoic acid in drug discovery?

  • Methodological Answer :

  • Liver Microsomal Assays : Incubate with human/rat microsomes (1 mg/mL protein, NADPH regeneration system) and quantify parent compound via LC-HRMS over 60 min .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC50 shifts caused by fluorine’s electron-withdrawing effects .

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